2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13538395
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C7H14N2O2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5,8H2,1H3/t6-/m1/s1 |
| Standard InChI Key | NWFUOELYCJKPNX-ZCFIWIBFSA-N |
| Isomeric SMILES | CO[C@@H]1CCN(C1)C(=O)CN |
| SMILES | COC1CCN(C1)C(=O)CN |
| Canonical SMILES | COC1CCN(C1)C(=O)CN |
Introduction
Structural and Physicochemical Properties
Molecular Configuration
The compound’s core structure consists of a pyrrolidine ring substituted with a methoxy group at the (R)-configured 3-position and an amino-acetyl moiety at the 1-position. The stereochemistry is defined by the InChIKey NWFUOELYCJKPNX-ZCFIWIBFSA-N, which encodes the (R)-enantiomer. The methoxy group introduces steric and electronic effects that influence conformational flexibility, as evidenced by the isomeric SMILES CO[C@@H]1CCN(C1)C(=O)CN.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 158.20 g/mol | |
| SMILES | COC1CCN(C1)C(=O)CN | |
| PubChem CID | 66564446 |
Synthetic Approaches
Retrosynthetic Analysis
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, Et₃N, DCM, 0°C → RT | 75% |
| 2 | Amination | NH₃ (g), MeOH, 50°C, 12 h | 60% |
| 3 | Chiral Resolution | Chiral HPLC | 40% |
*Theoretical yields based on analogous reactions .
Computational and Experimental Challenges
Stereochemical Stability
The (R)-configuration at the 3-position is prone to racemization under acidic or basic conditions. Molecular dynamics simulations predict an energy barrier of ~25 kcal/mol for epimerization, necessitating mild synthetic conditions.
Solubility and Formulation
With a calculated logP of 0.89 (PubChem), the compound exhibits moderate hydrophobicity. Preformulation studies using the Vulcanchem mass molarity calculator suggest optimal solubility in ethanol-water mixtures (≥50 mg/mL at pH 7.4).
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